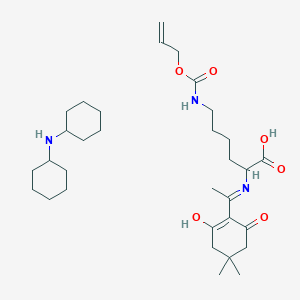![molecular formula C21H18ClFNNaO4S B12319776 sodium;2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate](/img/structure/B12319776.png)
sodium;2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MK 0524 sodium salt involves several steps, starting from commercially available starting materials. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents, such as dimethylformamide and dichloromethane .
Industrial Production Methods
Industrial production of MK 0524 sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
MK 0524 sodium salt undergoes several types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
MK 0524 sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure-activity relationship of prostaglandin D2 receptor antagonists.
Biology: Employed in studies investigating the role of prostaglandin D2 in various biological processes, such as inflammation and immune response.
Medicine: Investigated for its potential therapeutic effects in conditions like allergic rhinitis and niacin-induced flushing.
Industry: Utilized in the development of new drugs targeting prostaglandin D2 receptors.
Wirkmechanismus
MK 0524 sodium salt exerts its effects by selectively antagonizing the prostaglandin D2 receptor 1 (DP1). This receptor is involved in the accumulation of cyclic adenosine monophosphate (cAMP) in platelets and other cells. By inhibiting this receptor, MK 0524 sodium salt blocks the effects of prostaglandin D2, such as vasodilation and nasal congestion . The molecular targets include the DP1 receptor, and the pathways involved are primarily related to cAMP signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MK-0343: Another prostaglandin D2 receptor antagonist with similar properties.
MK-0608: A compound with a different mechanism but also targets prostaglandin pathways.
KN-93: A calcium/calmodulin-dependent protein kinase II inhibitor with some overlapping biological effects.
Uniqueness
MK 0524 sodium salt is unique due to its high selectivity and potency for the DP1 receptor. Its ability to block prostaglandin D2-induced responses with minimal off-target effects makes it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H18ClFNNaO4S |
|---|---|
Molekulargewicht |
457.9 g/mol |
IUPAC-Name |
sodium;2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate |
InChI |
InChI=1S/C21H19ClFNO4S.Na/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12;/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26);/q;+1/p-1 |
InChI-Schlüssel |
DWCYUNBVZHNVET-UHFFFAOYSA-M |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)[O-])CC4=CC=C(C=C4)Cl)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


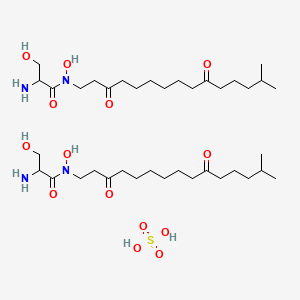
![2-[2-(Tert-butoxycarbonyl-methyl-amino)-propionylamino]-3-methyl-butyric acid](/img/structure/B12319699.png)

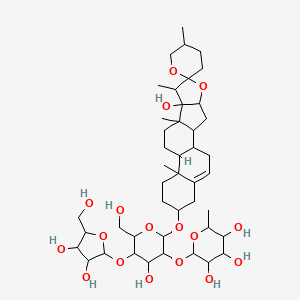
![6-amino-N-[6-keto-6-(6-ketohexylamino)hexyl]hexanamide](/img/structure/B12319727.png)

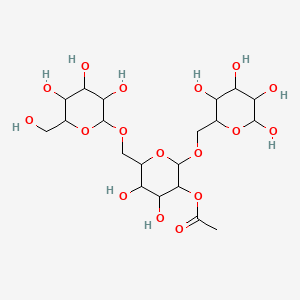
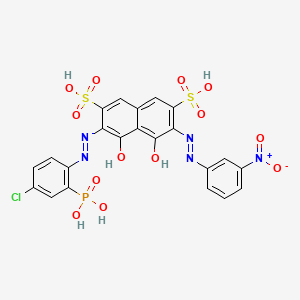
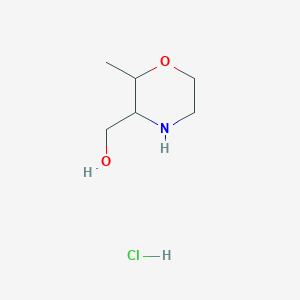
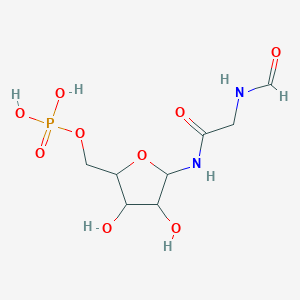
![methyl 3,4,5-triacetyloxy-6-[N-phenyl-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate](/img/structure/B12319777.png)
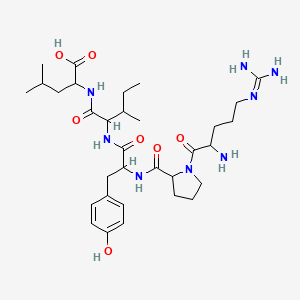
![4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B12319791.png)
